molecular formula C15H12BrNO4 B4857040 2-bromo-4-ethylphenyl 2-nitrobenzoate

2-bromo-4-ethylphenyl 2-nitrobenzoate

Cat. No.: B4857040
M. Wt: 350.16 g/mol
InChI Key: RACRQULIQSEHAV-UHFFFAOYSA-N
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Description

2-bromo-4-ethylphenyl 2-nitrobenzoate: is an organic compound with the molecular formula C15H12BrNO4. It is a derivative of benzoic acid and is characterized by the presence of a bromine atom, an ethyl group, and a nitro group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-ethylphenyl 2-nitrobenzoate typically involves the esterification of 2-bromo-4-ethylphenol with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-bromo-4-ethylphenyl 2-nitrobenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Ester Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Substitution: Formation of 2-azido-4-ethylphenyl 2-nitrobenzoate or 2-thiocyanato-4-ethylphenyl 2-nitrobenzoate.

    Reduction: Formation of 2-bromo-4-ethylphenyl 2-aminobenzoate.

    Hydrolysis: Formation of 2-bromo-4-ethylphenol and 2-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 2-bromo-4-ethylphenyl 2-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-4-ethylphenyl 2-nitrobenzoate involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent to the nitro group.

Comparison with Similar Compounds

  • 2-bromo-4-ethylphenyl 4-nitrobenzoate
  • 2-bromo-4-methylphenyl 2-nitrobenzoate
  • 2-chloro-4-ethylphenyl 2-nitrobenzoate

Comparison: Compared to its analogs, 2-bromo-4-ethylphenyl 2-nitrobenzoate exhibits unique reactivity due to the presence of both bromine and nitro groups. The bromine atom enhances its electrophilic character, making it more susceptible to nucleophilic substitution. The nitro group, on the other hand, can undergo reduction to form amino derivatives, which are valuable intermediates in organic synthesis.

Properties

IUPAC Name

(2-bromo-4-ethylphenyl) 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c1-2-10-7-8-14(12(16)9-10)21-15(18)11-5-3-4-6-13(11)17(19)20/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACRQULIQSEHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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